(2-Carboxyethyl)triphenylphosphonium tribromide
Overview
Description
“(2-Carboxyethyl)triphenylphosphonium tribromide” is a fine chemical and pharmaceutical intermediate . It has a CAS Number of 55985-85-8 and a molecular weight of 575.07 . The IUPAC name is (2-carboxyethyl) (triphenyl)phosphonium bromide compound with bromine (1:1) .
Molecular Structure Analysis
The molecular formula of “(2-Carboxyethyl)triphenylphosphonium tribromide” is C22H24BrO2P . The InChI Key is MBIJNKFEWFACKA-UHFFFAOYSA-N . The SMILES representation is C.[Br-].OC(=O)CCP+(C1=CC=CC=C1)C1=CC=CC=C1 .Chemical Reactions Analysis
“(2-Carboxyethyl)triphenylphosphonium tribromide” is a bromine transfer agent for selective α-bromination of ketones and ketone acetals in the presence of double bonds, activated aromatic rings, esters or another free enolic position .Physical And Chemical Properties Analysis
“(2-Carboxyethyl)triphenylphosphonium tribromide” reacts with water . It is soluble in THF (25 g/100 mL), dichloromethane, and insoluble in alcohol . It has a melting point of approximately 159°C (decomposition) . It is moisture sensitive .Scientific Research Applications
Catalysis in Organic Synthesis
(2-Carboxyethyl)triphenylphosphonium tribromide has been synthesized and applied as a catalyst in the silylation of alcohols and thiols under solvent-free conditions. This catalyst selectively and efficiently catalyzes silylation reactions, demonstrating its potential in synthetic organic chemistry (Dey & Dhar, 2014).
Oxidation of Sulfides and Thiols
The compound has been used effectively for converting sulfides to sulfoxides and thiols to disulfides. This reaction takes place under neutral and anhydrous conditions, showcasing the reagent's versatility in specific oxidation processes (Tajbakhsh et al., 2005).
Bromination Agent
The bromination of anilines and phenols has been achieved using derivatives of this compound as a brominating agent. These derivatives have shown advantages over similar agents in terms of reaction time, simplicity, regioselectivity, and yields (Salmasi et al., 2016).
Safety And Hazards
“(2-Carboxyethyl)triphenylphosphonium tribromide” is moisture and water sensitive . It should be stored in a cool place and the container should be kept tightly closed in a dry and well-ventilated place . It should be kept away from oxidizing agents, bases . This reagent should be handled in a fume hood . It may cause respiratory irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
properties
IUPAC Name |
2-carboxyethyl(triphenyl)phosphanium;tribromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C21H19O2P.3BrH/c3*22-21(23)16-17-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;;;/h3*1-15H,16-17H2;3*1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKHVYGCMPETHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[P+](CCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-].[Br-].[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C63H60Br3O6P3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722245 | |
Record name | (2-Carboxyethyl)(triphenyl)phosphanium bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1245.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Carboxyethyl)triphenylphosphonium tribromide | |
CAS RN |
55985-85-8 | |
Record name | (2-Carboxyethyl)(triphenyl)phosphanium bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50722245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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